molecular formula C7H5BrClN3 B11863765 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11863765
M. Wt: 246.49 g/mol
InChI Key: AGDZQYWRQHXGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 877173-84-7) has a molecular formula of C₆H₃BrClN₃ and molecular weight 232.47, synthesized via halogenation strategies . The addition of a methyl group at position 2 (as in the target compound) likely enhances steric bulk and lipophilicity, influencing reactivity and biological interactions.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3

InChI Key

AGDZQYWRQHXGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)Cl

Origin of Product

United States

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The use of N-ethyl-N,N-diisopropylamine as a base in isopropanol significantly improves yields (up to 91%) by deprotonating intermediates and facilitating nucleophilic substitution. Catalytic amounts of palladium chloride (PdCl₂) have also been reported to enhance regioselectivity in cross-coupling reactions, though this is more relevant for functionalized derivatives.

Temperature and Time Dependencies

  • Cyclocondensation : 16 hours at 120°C ensures complete ring closure.

  • Bromination : 6–8 hours at 100°C balances reaction completion and byproduct minimization.

Industrial Production Considerations

Scaling lab-scale syntheses requires addressing challenges in purification and cost efficiency. Crystallization from ethanol/water mixtures is the preferred method for isolating the final product, achieving >95% purity. Industrial protocols often replace NBS with cost-effective alternatives like HBr/acetic acid mixtures , though this necessitates additional steps to remove excess bromide ions.

Data Tables

Table 1: Comparison of Bromination Methods

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NBSAcetic acid10069895
Br₂DCM5127585
HBr/AcOHAcetic acid8088290

Table 2: Physical Properties of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

PropertyValue
Molecular FormulaC₇H₅BrClN₃
Molecular Weight (g/mol)246.49
CAS Number58347-47-0
Melting Point (°C)180–182 (decomp.)
SolubilitySlightly soluble in ethanol, insoluble in water

Chemical Reactions Analysis

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine as a lead compound in cancer therapy. It has been shown to inhibit specific kinases associated with cancer cell proliferation:

  • Mechanism of Action : The compound may inhibit CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2), leading to reduced cell proliferation and increased apoptosis in cancer cell lines. This inhibition disrupts critical signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents:

  • Biological Activity : Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various pathogens, including bacteria such as Staphylococcus aureus and fungi . The structural features of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine enhance its efficacy against these organisms.

Enzyme Inhibition

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has been investigated for its ability to act as an enzyme inhibitor:

  • Target Enzymes : The compound shows promise in inhibiting kinases involved in inflammatory pathways, such as interleukin receptor-associated kinase-1 (IRAK-1). This inhibition can modulate immune responses and reduce inflammation .

Case Study 1: Anticancer Properties

A study published in the European Journal of Medicinal Chemistry explored the synthesis of various pyrazolo[1,5-a]pyrimidines, including 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine. The research demonstrated its efficacy as a multi-kinase inhibitor for cancer treatment .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized several bromopyrimidine derivatives and evaluated their activity against standard bacterial strains. The results indicated that compounds similar to 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine exhibited significant antibacterial effects .

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Halogen substituents (Br, Cl) and alkyl groups (methyl) significantly alter electronic and steric profiles:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 3-Br, 7-Cl C₆H₃BrClN₃ 232.47 High halogen reactivity for cross-coupling; moderate solubility
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine 3-Br, 2-CH₃ C₇H₆BrN₃ 212.05 Methyl group increases steric hindrance, reducing substitution rates
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine 5-Cl, 2-CH₃ C₇H₆ClN₃ 175.59 Chlorine at C5 enhances electron-withdrawing effects for nucleophilic attack
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃ C₇H₆ClN₃ 175.59 Methyl at C5 may stabilize ring conformation for binding interactions

Key Observations :

  • Halogen Positioning : Bromine at C3 (vs. C5 or C7) increases electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions .
  • Methyl Groups : A methyl group at C2 (as in the target compound) may improve metabolic stability compared to unsubstituted analogues .

Reactivity Trends :

  • Bromine at C3 acts as a superior leaving group compared to chlorine, enabling efficient Suzuki couplings for aryl/heteroaryl functionalization .
  • Chlorine at C7 (as in the target compound) may undergo nucleophilic aromatic substitution (SNAr) in the presence of activating groups .

Pharmacological and Biochemical Implications

Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors and antitumor agents. Key findings from analogues:

  • 3-Bromo-5-(4-fluorophenyl) Derivatives : Exhibit enhanced binding to KDR kinase due to fluorine’s electronegativity and lipophilicity .
  • 5-Chloro-2-methyl Analogues: Demonstrated antitrypanosomal activity, with IC₅₀ values <1 μM, attributed to the chloro group’s electron-withdrawing effects .
  • 7-Trifluoromethyl Derivatives : Improved metabolic stability and bioavailability compared to halogen-only variants .

Target Compound Hypotheses :

  • The 2-methyl group in the target compound may reduce off-target interactions by sterically blocking non-specific binding pockets.
  • The 3-bromo-7-chloro combination could synergize for dual reactivity (cross-coupling at C3 and SNAr at C7), enabling modular drug design.

Biological Activity

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is C7H5BrClN3C_7H_5BrClN_3, with a molecular weight of approximately 246.49 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is characterized by the presence of both bromine and chlorine substituents along with a methyl group. This unique combination contributes to its distinct chemical reactivity and biological properties .

Anticancer Activity

Research has indicated that 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • A study reported that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent anticancer effects against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
  • The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis .

Antimicrobial Properties

In addition to its anticancer potential, 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi. Notably:

  • The compound was evaluated against Mycobacterium tuberculosis (Mtb) and displayed promising results in inhibiting bacterial growth .
  • The structure-activity relationship (SAR) studies suggest that modifications at the C-7 position significantly enhance its antimicrobial efficacy .

Enzyme Inhibition

The compound also functions as an enzyme inhibitor , making it a candidate for drug development targeting specific diseases. Key findings include:

  • It has been identified as a potential inhibitor of enzymes linked to inflammatory processes and cancer progression .
  • Studies have focused on its binding affinity with various molecular targets, revealing significant interactions that could be exploited for therapeutic applications .

Summary of Biological Activities

Activity Type Description Key Findings
AnticancerInhibits cancer cell proliferationEffective against A431 and other cancer lines; induces apoptosis
AntimicrobialInhibits growth of bacteria and fungiActive against Mycobacterium tuberculosis; SAR studies indicate enhanced efficacy
Enzyme InhibitionInhibits specific enzymes related to diseaseSignificant binding affinity with molecular targets; potential therapeutic applications

Case Study 1: Anticancer Effects

In a laboratory setting, 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine was tested on A431 cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Antimycobacterial Activity

A high-throughput screening identified this compound as a lead candidate against Mtb. Further SAR analysis revealed that modifications at the C-7 position significantly enhanced its inhibitory effects on bacterial growth.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For halogenation at positions 3 and 7, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux is commonly used, followed by neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate) . Alternative routes involve nucleophilic substitutions using brominating agents (e.g., NBS) in polar solvents like DMF or pyridine . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical for structural validation .

Q. How is spectroscopic characterization performed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7–9 ppm) and methyl groups (δ 2–3 ppm). For example, methyl groups adjacent to electron-withdrawing substituents (e.g., Br, Cl) exhibit upfield shifts .
  • ¹³C NMR : Carbons in the pyrazolo[1,5-a]pyrimidine ring appear between 100–150 ppm, with carbonyl carbons (if present) at ~165–170 ppm .
  • IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-Cl (~700–750 cm⁻¹) confirm halogenation .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br/Cl) are analyzed .

Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : These compounds exhibit activity as kinase inhibitors, benzodiazepine receptor ligands, and antimetabolites. For example:
Biological TargetActivity Reported in LiteratureKey SubstituentsReference
COX-2Selective inhibition7-Cl, 3-Br
KDR KinaseAntiangiogenic activityTrifluoromethyl
CRF1 ReceptorsAntagonismMethyl, aryl
Target identification often involves in vitro assays (e.g., enzyme inhibition) and docking studies .

Advanced Research Questions

Q. How can halogenation steps be optimized to improve yield and purity?

  • Methodological Answer :
  • POCl₃ Optimization : Use a 2:1 molar ratio of POCl₃ to substrate in 1,4-dioxane under argon to minimize side reactions. Reflux for 3–5 hours, followed by quenching at 0°C to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, pyridine) enhance bromination efficiency by stabilizing transition states .
  • Purification : Gradient elution in column chromatography (silica gel, 9:1 petroleum ether/ethyl acetate) resolves halogenated byproducts .

Q. How to resolve contradictions in NMR data caused by tautomerism in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Tautomeric equilibria (e.g., pyrazole vs. pyrimidine ring protonation) can lead to split signals. Strategies include:
  • Variable-Temperature NMR : Conduct experiments at 110°C (DMSO-d₆) to coalesce tautomer-related peaks .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and assign NMR shifts .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., KDR) or receptors (e.g., CRF1). Focus on halogen bonding (Br/Cl with backbone carbonyls) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate substituent effects (e.g., Cl, CF₃) with IC₅₀ values from literature bioassays .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches of the compound?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallization solvents (ethanol vs. cyclohexane/CH₂Cl₂) produce different crystal forms .
  • Impurity Profiles : Residual DMF or pyridine (from reaction steps) lowers observed melting points. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.